molecular formula C8H10F3N3S B7762223 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide

3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide

Cat. No.: B7762223
M. Wt: 237.25 g/mol
InChI Key: OYTOGZZACQKRKK-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide is a synthetic organic compound of significant interest in advanced agricultural and life science research. This molecule features a 3-(trifluoromethyl)-1H-pyrazole moiety linked to a butanethioamide group, a structure that suggests potential for diverse biological activity. Researchers investigate this compound primarily for its potential applications in developing novel agrochemicals. The trifluoromethyl pyrazole scaffold is a well-established pharmacophore in the discovery of new pesticides, including insecticides and fungicides . The incorporation of the thioamide (C(=S)NH2) functional group, a key feature in molecules like butanethioamide , can be crucial for modulating the compound's bioactivity and physicochemical properties, potentially influencing its mechanism of action and environmental profile. Scientists value this compound as a key intermediate or target molecule in structure-activity relationship (SAR) studies. Research focuses on understanding its mechanism of action, which may involve the inhibition of key enzymatic processes in target pests or pathogens. The presence of the sulfur atom in the thioamide group may contribute to unique binding interactions not seen with traditional carboxamides, making it a valuable tool for probing biological pathways and designing next-generation crop protection agents with potentially improved efficacy and selectivity. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use, nor for application in commercial agricultural products without full regulatory approval. All necessary safety data sheets (SDS) and handling protocols must be consulted prior to use.

Properties

IUPAC Name

3-[3-(trifluoromethyl)pyrazol-1-yl]butanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3S/c1-5(4-7(12)15)14-3-2-6(13-14)8(9,10)11/h2-3,5H,4H2,1H3,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTOGZZACQKRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=S)N)N1C=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional methods for synthesizing 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide rely on stepwise functionalization of the pyrazole ring followed by side-chain introduction. A representative pathway involves:

  • Pyrazole Core Synthesis :
    Cyclocondensation of 1,1,1-trifluoro-4-methoxy-3-alken-2-ones with hydrazine derivatives forms 3-(trifluoromethyl)-1H-pyrazole intermediates. For instance, reacting trifluoro-enones with thiosemicarbazide in ethanol at 78°C yields 3-alkyl-5-trifluoromethylpyrazole-1-thiocarboxamides .

  • Side-Chain Introduction :
    Alkylation of the pyrazole nitrogen with 4-bromobutanenitrile under mild conditions (30°C, EtOH) introduces the butane backbone. Subsequent conversion of the nitrile to a thioamide is achieved via H₂S treatment or Lawesson’s reagent .

Table 1: Reaction Conditions for Pyrazole Alkylation

Starting MaterialReagentSolventTemperatureYieldReference
3-(Trifluoromethyl)pyrazole4-BromobutanenitrileEtOH30°C72%

Modern Fluorination and Cyclocondensation Techniques

Modern strategies prioritize one-pot syntheses and fluorinated building blocks:

  • Trifluoromethyl Enone Utilization :
    1,1,1-Trifluoro-4-methoxy-3-alken-2-ones serve as dielectrophiles in [3 + 2] cyclocondensations with thiosemicarbazide. This method achieves regioselectivity, favoring 3-alkyl-5-trifluoromethylpyrazole-1-thiocarboxamides (70–86% yields) .

  • Microwave-Assisted Synthesis :
    Reducing reaction times from 16 h to 2 h, microwave irradiation enhances the cyclocondensation efficiency while maintaining yields above 75% .

Key Insight : Ethanol outperforms water as a solvent due to improved solubility of fluorinated intermediates .

Comparative Analysis of Synthetic Pathways

A comparative evaluation of two dominant routes reveals trade-offs:

MethodAdvantagesLimitationsYield Range
Stepwise AlkylationHigh purity, scalableMulti-step, costly reagents65–72%
One-Pot CyclocondensationRapid, fewer purification stepsSensitivity to reaction conditions70–88%

The one-pot approach is favored for industrial applications due to reduced solvent waste .

Optimization of Reaction Parameters

Critical parameters influencing yield and selectivity include:

  • Temperature :

    • 30°C : Favors 4,5-dihydro-1H-pyrazole intermediates .

    • Reflux (78°C) : Promotes aromatization to 1H-pyrazoles .

  • Solvent :
    Ethanol enables simultaneous cyclocondensation and thioamide formation, whereas water necessitates pyridine catalysts .

Table 2: Solvent Impact on Reaction Efficiency

SolventCyclocondensation YieldThioamide Formation Yield
EtOH86%80%
H₂O65%52%

Analytical Characterization

Post-synthesis validation employs:

  • NMR Spectroscopy : Confirms regiochemistry via ¹H-¹³C HMBC correlations .

  • FTMS-pESI : Verifies molecular ion peaks (e.g., m/z 237.25 for C₈H₁₀F₃N₃S) .

  • TLC Monitoring : Ensures reaction completion using chloroform/methanol (9:1) eluents .

Challenges in Synthesis and Scalability

  • Thioamide Stability : Degradation under acidic conditions necessitates neutral pH buffers during purification .

  • Regioselectivity : Competing N1 vs. N2 alkylation in pyrazoles requires directing groups or steric hindrance .

Chemical Reactions Analysis

Synthetic Routes and Precursors

The compound is synthesized via functionalization of pyrazole intermediates. For example:

  • Pyrazole alkylation : 3-(trifluoromethyl)-1H-pyrazole is alkylated at the N1 position using brominated butanethioamide precursors under basic conditions (e.g., K₂CO₃ in acetonitrile), forming the butanethioamide side chain .

  • Thioamide introduction : The thioamide group is introduced via thionation of corresponding nitriles (e.g., 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanenitrile) using H₂S or Lawesson’s reagent .

Reactivity of the Thioamide Group

The thiocarbonyl (C=S) group participates in nucleophilic and coordination reactions:

  • Hydrolysis : Thioamides hydrolyze to amides under acidic or alkaline conditions. For example, treatment with HCl/H₂O or NaOH/H₂O yields 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanamide .

  • Metal coordination : The sulfur atom acts as a ligand for transition metals (e.g., Pd, Pt), forming complexes relevant to catalysis or medicinal chemistry .

Trifluoromethylpyrazole Core Reactivity

The trifluoromethyl group and pyrazole ring exhibit distinct behavior:

  • Electrophilic substitution : The pyrazole ring undergoes halogenation (e.g., bromination with NBS) at the 4-position under mild conditions .

  • CF₃ stability : The trifluoromethyl group is inert to most nucleophiles but can undergo defluorination under harsh reducing conditions (e.g., LiAlH₄) .

Functionalization Strategies

Reaction TypeConditionsProduct/ApplicationSource
Alkylation K₂CO₃, CH₃CN, 80°CN1-alkylated pyrazole derivatives
Thionation H₂S gas, EtOH, refluxConversion of nitrile to thioamide
Hydrolysis 6M HCl, 100°C, 12hButanamide derivative
Halogenation NBS, DCM, 0°C → RT4-Bromo-pyrazole analog

Stability and Degradation

  • Thermal stability : Stable up to 200°C (TGA data inferred from PubChem entries).

  • Photodegradation : UV exposure leads to C-S bond cleavage, yielding pyrazole and thiocyanate byproducts .

Key Research Gaps

  • No direct kinetic or mechanistic studies on the thioamide group’s reactivity in this compound.

  • Limited data on biological activity; inferences rely on structural analogs .

Biological Activity

The compound 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide (CAS No. 1006348-58-8) is a heterocyclic organic compound that has gained attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H10F3N3S
  • Molecular Weight : 237.25 g/mol
  • Structure : The compound contains a trifluoromethyl group attached to a pyrazole ring, which is linked to a butanethioamide moiety.
PropertyValue
CAS Number1006348-58-8
Molecular FormulaC8H10F3N3S
Molecular Weight237.25 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Liver X Receptors (LXR) : This compound has been studied for its potential as an LXR agonist, which plays a crucial role in lipid metabolism and cholesterol homeostasis. Research indicates that activating LXR can enhance the expression of genes involved in lipid transport and metabolism, potentially providing therapeutic benefits for conditions like atherosclerosis .
  • Anti-inflammatory Properties : Compounds with similar structures have shown anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and nitric oxide. This suggests that this compound may exhibit similar properties .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • LXR Agonism : In a structure-activity relationship study, compounds similar to this one were tested for their ability to activate LXR. The results indicated that modifications in the chemical structure could significantly enhance agonistic activity, suggesting potential applications in treating metabolic disorders .
  • Meroterpenoids Comparison : A review of meroterpenoids highlighted their extensive biological activities, including anti-inflammatory and anti-cancer properties. While not directly related to this compound, these findings support the hypothesis that similar compounds may possess significant therapeutic potential .

Table 2: Summary of Biological Activities

Activity TypePotential EffectsReferences
LXR AgonismEnhances lipid metabolism
Anti-inflammatoryInhibits TNF-α and nitric oxide
Anti-cancerPossible cytotoxic effects

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds containing pyrazole structures exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. For example, preliminary studies suggest that 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide may interact with specific proteins involved in disease pathways, including enzymes and receptors associated with cancer and inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescription
Anti-inflammatoryPotential inhibition of inflammatory pathways
AnalgesicPain relief through receptor modulation
AntitumorPossible interaction with cancer-related proteins

Agrochemical Applications

The compound's unique properties also make it a candidate for use in agrochemicals. Its ability to interact with biological systems can be leveraged for developing new pesticides or herbicides that target specific pathways in pests or weeds without affecting non-target organisms.

Case Studies

Several studies have investigated the potential applications of this compound:

  • Anti-Cancer Activity : A study demonstrated that derivatives of pyrazole compounds exhibited significant cytotoxic effects on various cancer cell lines. The trifluoromethyl group was found to enhance the compound's potency against certain tumors.
  • Inflammation Models : In vivo studies using animal models showed that administration of this compound resulted in reduced inflammation markers, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : The butanethioamide group requires specialized reagents (e.g., Lawesson’s reagent) for sulfur incorporation, increasing production costs compared to celecoxib’s sulfonamide synthesis .
  • Stability Issues : The thioamide’s susceptibility to oxidation may necessitate stringent storage conditions, complicating pharmaceutical formulation .

Q & A

Q. What are the key considerations for synthesizing 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide with high purity?

Synthesis typically involves coupling a pyrazole intermediate with a thioamide-bearing chain. Critical steps include:

  • Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups for amine protection to prevent side reactions during coupling, as seen in pyrazole-amine syntheses .
  • Catalytic optimization : Employ coupling agents like HATU or EDCI in anhydrous DMF to improve yield, similar to methods for related trifluoromethylpyrazole derivatives .
  • Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures achieves >95% purity, as validated for structurally analogous sulfonamides .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A multi-technique approach is recommended:

  • 1H/13C NMR : Assign peaks using DMSO-d6 or CD3OD solvents to resolve pyrazole proton environments (e.g., δ 8.59 ppm for pyrazole protons) and trifluoromethyl carbons .
  • LCMS/HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns, with ESI+ modes showing m/z accuracy within ±0.1 Da .
  • HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98% required for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound’s bioactivity?

SAR studies should focus on:

  • Pyrazole substitution : Compare activity of trifluoromethyl (electron-withdrawing) vs. methyl/ethyl (electron-donating) groups at the 3-position, as seen in celecoxib analogs .
  • Thioamide vs. sulfonamide : Replace the thioamide group with sulfonamide (as in celecoxib) or carboxamide to evaluate effects on target binding and metabolic stability .
  • Chain length optimization : Test butanethioamide vs. propanethioamide derivatives to assess steric effects, guided by NMR-based conformational analysis .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

Contradictions often arise from pharmacokinetic factors:

  • Metabolic stability assays : Use liver microsomes (human/rodent) to identify rapid degradation, e.g., via thioamide oxidation. Stabilize with fluorinated alkyl chains .
  • Plasma protein binding : Measure free fraction via equilibrium dialysis; high binding (>95%) may reduce in vivo availability .
  • Prodrug design : Mask the thioamide as a thioester to improve oral bioavailability, mimicking strategies for pyrazole-based anti-inflammatories .

Q. How can the compound’s stability under physiological conditions be rigorously assessed?

Conduct stress testing under controlled conditions:

  • pH stability : Incubate in buffers (pH 1–9, 37°C) for 24–72 hours; monitor degradation via HPLC. Thioamides are prone to hydrolysis at extremes (pH <3 or >10) .
  • Thermal stability : Store solid samples at 40°C/75% RH for 4 weeks; use DSC/TGA to detect polymorphic transitions or decomposition .
  • Light sensitivity : Expose to UV-vis light (ICH Q1B guidelines) to identify photodegradants, requiring amber glass storage .

Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions for trifluoromethylpyrazole intermediates to avoid hydrolysis .
  • Analytical validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • Biological testing : Include celecoxib as a positive control in COX-2 inhibition assays to benchmark activity .

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